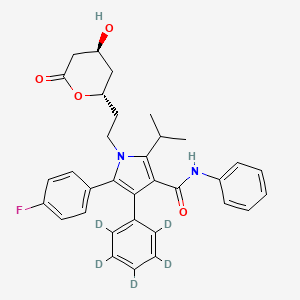

Atorvastatin EP impurity H-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H33FN2O4 |

|---|---|

Poids moléculaire |

545.7 g/mol |

Nom IUPAC |

5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |

InChI |

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D |

Clé InChI |

OUCSEDFVYPBLLF-DOCGTMCISA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Origine du produit |

United States |

Foundational & Exploratory

Atorvastatin EP Impurity H-d5: A Technical Guide for Researchers

An in-depth examination of the synthesis, characterization, and application of the deuterated internal standard for Atorvastatin impurity analysis.

Atorvastatin EP Impurity H-d5 is the deuterium-labeled form of Atorvastatin EP Impurity H, also known as Atorvastatin Lactone.[1][2][3] This isotopically labeled compound serves as a critical internal standard for the accurate quantification of Atorvastatin Impurity H in pharmaceutical preparations. Its use is essential for ensuring the quality, safety, and efficacy of Atorvastatin, a widely prescribed lipid-lowering agent.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical applications, and regulatory significance for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

This compound is structurally identical to its non-deuterated counterpart, with the exception of five deuterium (B1214612) atoms incorporated into the phenyl ring. This mass difference allows for its differentiation in mass spectrometry-based analytical methods, while maintaining nearly identical chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C33H28D5FN2O4 | [1][6] |

| Molecular Weight | 545.66 g/mol | [1][7] |

| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | [8] |

| Synonyms | Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5 | [3][6] |

| Purity | ≥98.5% | [8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the introduction of deuterium atoms into the molecular structure, followed by purification to achieve the high level of purity required for a reference standard.

Synthetic Pathway Overview

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through catalytic deuteration.[8] The following is a representative protocol:

-

Catalyst Preparation : A palladium-based catalyst is prepared and activated. The catalyst loading is typically between 0.5–1.5% w/w.[8]

-

Deuteration Reaction : The Atorvastatin Impurity H precursor is dissolved in a suitable solvent and placed in a reaction vessel with the catalyst. The vessel is then charged with deuterium gas to a pressure of 2–4 bar.[8]

-

Reaction Conditions : The reaction mixture is heated to a temperature of 50–70°C and stirred for 24–48 hours to facilitate the hydrogen-deuterium exchange.[8]

-

Reaction Monitoring : The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete deuteration.

-

Work-up : Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product is purified using preparative high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.5%.[8]

-

Column : A suitable preparative HPLC column (e.g., C18) is used.

-

Mobile Phase : A gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid is commonly employed.[8]

-

Injection and Fraction Collection : The crude product is dissolved in a minimal amount of a suitable solvent and injected onto the column. Fractions are collected based on the UV chromatogram.

-

Purity Analysis : The purity of the collected fractions is confirmed by analytical LC-MS.[8]

-

Isolation : The pure fractions are combined, and the solvent is evaporated to yield the final product.

Analytical Applications and Methodologies

This compound is primarily used as an internal standard in the quantification of Atorvastatin Impurity H in drug substances and products. Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.

Regulatory Significance

The use of this internal standard is crucial for meeting the stringent requirements of regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4] It aids in adhering to the International Council for Harmonisation (ICH) Q3A/B guidelines for impurity qualification.[8]

| ICH Q3A/B Threshold | Limit |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

Data sourced from Vulcanchem.[8]

Analytical Workflow

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a general HPLC method for the determination of Atorvastatin and its impurities, where a deuterated internal standard would be beneficial for quantification.

-

Sample Preparation : Accurately weigh and dissolve the Atorvastatin sample (active pharmaceutical ingredient or crushed tablets) in a suitable solvent, such as dimethylformamide.[9] Spike the solution with a known concentration of this compound.

-

Chromatographic Conditions :

-

Column : Octylsilyl C8 (L7) column (250 mm × 4.6 mm, 5 µm).[9]

-

Mobile Phase : A gradient elution with a mobile phase composed of acetonitrile, tetrahydrofuran, and an ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[9]

-

Flow Rate : 1.5 mL/min.[9]

-

Detection : UV at 244 nm.[9]

-

-

Quantification : The concentration of Atorvastatin Impurity H is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Role in Metabolite Studies

Beyond its primary use in quality control, this compound also finds applications in metabolic research.[8] The deuterium label acts as a tracer to differentiate the parent drug from its metabolites in complex biological matrices.[8] This is particularly useful in studies involving:

-

Cytochrome P450 3A4 Interactions : Differentiating the parent drug from hydroxylated metabolites.[8]

-

Lactone-Ring Hydrolysis Kinetics : Quantitatively tracking the conversion mediated by esterases.[8]

-

Protein Binding Assays : Distinguishing between free and albumin-bound fractions through deuterium isotope effects.[8]

Conclusion

This compound is an indispensable tool in the pharmaceutical industry for ensuring the quality and safety of Atorvastatin products. Its role as an internal standard in analytical testing allows for precise and accurate quantification of a critical impurity. Furthermore, its application in metabolic studies highlights its versatility as a research tool. A thorough understanding of its synthesis, characterization, and application is vital for scientists and researchers involved in the development and quality control of Atorvastatin.

References

- 1. immunomart.com [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. veeprho.com [veeprho.com]

- 6. rxnchem.com [rxnchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound () for sale [vulcanchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Atorvastatin EP Impurity H-d5: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. The control of impurities in the final drug product is a crucial aspect of pharmaceutical manufacturing and quality control, as mandated by international regulatory bodies. Atorvastatin EP Impurity H, also known as Atorvastatin Lactone, is a significant process-related impurity and metabolite of Atorvastatin. The deuterated form, Atorvastatin EP Impurity H-d5 (Atorvastatin Lactone-d5), serves as an invaluable tool, primarily as an internal standard, in the sensitive and accurate quantification of Atorvastatin and its metabolites in various biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound is the deuterium-labeled analogue of Atorvastatin EP Impurity H. The deuterium (B1214612) atoms are typically introduced into one of the phenyl rings, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties.

Chemical Structure:

-

Systematic Name: 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-2-isopropyl-N,4-(phenyl-d5)-1H-pyrrole-3-carboxamide

-

Synonyms: Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5

The core structure consists of a pentasubstituted pyrrole (B145914) ring, which is characteristic of Atorvastatin and its related compounds. Impurity H is formed through the intramolecular cyclization (lactonization) of the 3,5-dihydroxyheptanoic acid side chain of Atorvastatin.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented in Table 1.

| Property | This compound | Atorvastatin EP Impurity H |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₄[1] | C₃₃H₃₃FN₂O₄[2] |

| Molecular Weight | ~545.66 g/mol [1] | ~540.64 g/mol [2] |

| CAS Number | Not available | 125995-03-1[2] |

| Appearance | White to Off-White Solid[2] | White to Off-White Solid[2] |

| Solubility | Soluble in DMSO (e.g., 10 mM), Methanol[1] | Soluble in DMSO, Methanol |

| Storage Conditions | 2-8 °C, protected from light[3] | 2-8 °C, protected from light |

Synthesis and Characterization

The synthesis of this compound involves the preparation of the deuterated precursor followed by the formation of the lactone ring.

Synthetic Pathway Overview

A common strategy for the synthesis of deuterated aromatic compounds is through catalytic deuterium exchange. For this compound, this typically involves the use of a deuterated starting material, such as aniline-d5, in the initial steps of the Atorvastatin synthesis. The subsequent Paal-Knorr pyrrole synthesis builds the core structure, which is then elaborated to form the full Atorvastatin molecule. Finally, lactonization is induced to form the desired impurity.

Synthetic workflow for this compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on common organic synthesis techniques for similar compounds.

-

Paal-Knorr Pyrrole Synthesis: A deuterated aniline (B41778) (aniline-d5) is condensed with a suitable 1,4-diketone precursor of Atorvastatin in a suitable solvent (e.g., toluene, isopropanol) with an acid catalyst (e.g., pivalic acid). The reaction mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion.

-

Side Chain Elaboration: The resulting deuterated pyrrole core undergoes a series of reactions to introduce the dihydroxyheptanoic acid side chain. This is a multi-step process often involving the introduction of an aldehyde, followed by a stereoselective reduction to form the desired chiral diol.

-

Lactonization: The deuterated Atorvastatin acid is dissolved in a non-polar solvent like toluene. The solution is heated to reflux, often with a Dean-Stark apparatus to remove water, which promotes the intramolecular esterification to form the lactone ring.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound of high purity.

Protocol 3.2.2: Characterization by LC-MS/MS

This protocol outlines a general method for the identification and purity assessment of this compound.

-

Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its non-deuterated counterpart.

Applications in Pharmaceutical Analysis

The primary application of this compound is as an internal standard for the quantification of Atorvastatin and its metabolites in complex matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry.

Role as an Internal Standard

During sample preparation and analysis, variations can occur, leading to inaccuracies in quantification. An internal standard that behaves chemically and physically similarly to the analyte of interest is added at a known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte response to the internal standard response, any variations in sample handling, injection volume, and ionization efficiency can be compensated for. This compound is an ideal internal standard for Atorvastatin Lactone because it co-elutes chromatographically but is distinguished by its higher mass in the mass spectrometer.

Bioanalytical workflow using this compound.

Use in Metabolic Studies

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form active hydroxylated metabolites. The lactonization to form Impurity H can occur spontaneously or be enzyme-mediated. Deuterated standards, including this compound, are crucial for in-vitro drug metabolism studies using human liver microsomes or hepatocytes. These studies help to understand the metabolic fate of a drug, identify potential drug-drug interactions, and characterize the enzymes involved in its clearance.

Protocol 4.2.1: In-Vitro Metabolism Study using Human Liver Microsomes

-

Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and a phosphate (B84403) buffer.

-

Initiation of Reaction: Add a solution of Atorvastatin to the incubation mixture and incubate at 37°C.

-

Reaction Quenching: After a specified time, stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing a known concentration of this compound.

-

Sample Processing: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitution and Analysis: Reconstitute the residue in the mobile phase and analyze by LC-MS/MS as described in Protocol 3.2.2.

Quantitative Data Summary

The following tables summarize key quantitative data related to Atorvastatin EP Impurity H.

Table 2: Forced Degradation of Atorvastatin Lactone (Impurity H)

| Stress Condition | Degradation (%) |

| Acidic (0.1 N HCl, 60°C, 24h) | ~10-15% |

| Alkaline (0.1 N NaOH, 60°C, 24h) | ~15-20% |

| Oxidative (3% H₂O₂, RT, 24h) | ~20-25% |

| Photolytic (ICH Q1B) | ~5-10% |

Note: Degradation percentages are approximate and can vary based on specific experimental conditions.

Table 3: ICH Thresholds for Impurities

| Threshold | Value |

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | ≥ 0.10% |

| Qualification Threshold | ≥ 0.15% |

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals working with Atorvastatin. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies. A thorough understanding of its chemical properties, synthesis, and applications is crucial for its effective implementation in a regulated pharmaceutical environment. This guide provides a foundational understanding to support such applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Atorvastatin EP Impurity H-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Atorvastatin EP Impurity H-d5, a deuterated analog of a known Atorvastatin impurity. This document details the synthetic pathway, including the introduction of the deuterium (B1214612) label, and outlines the analytical methodologies for its characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. As with any pharmaceutical compound, the identification, synthesis, and characterization of its impurities are critical for ensuring drug safety and quality. Atorvastatin EP Impurity H is the lactone form of Atorvastatin. The deuterated version, this compound, is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. The five deuterium atoms on the phenyl ring provide a distinct mass shift, facilitating its use in isotope dilution methods.

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages the well-established Paal-Knorr pyrrole (B145914) synthesis. A key feature of this synthesis is the introduction of the deuterium atoms early in the process through the use of deuterated aniline (B41778) (aniline-d5).

Synthetic Pathway

The overall synthetic strategy involves the condensation of a 1,4-dicarbonyl compound with a primary amine (aniline-d5) to form the central pyrrole ring, followed by subsequent reactions to build the side chain and induce lactonization.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

The core of the synthesis is the Paal-Knorr reaction, which forms the substituted pyrrole ring.

Materials:

-

Diketone intermediate (2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxopentanoic acid derivative)

-

Aniline-d5

-

Pivalic acid

-

Toluene

Procedure:

-

To a solution of the diketone intermediate in toluene, add aniline-d5.

-

Add pivalic acid and morpholine to the reaction mixture.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected Atorvastatin-d5 intermediate.

Deprotection and Lactonization

The final steps involve the removal of protecting groups and the acid-catalyzed cyclization to form the lactone ring.

Materials:

-

Protected Atorvastatin-d5 intermediate

-

Hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

Dissolve the protected Atorvastatin-d5 intermediate in a mixture of methanol and dichloromethane.

-

Add a solution of hydrochloric acid dropwise while stirring at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or HPLC).

-

The acidic conditions will also facilitate the lactonization of the diol side chain.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by preparative HPLC.

Purification

Purification of the final compound is crucial to ensure high purity for its use as a reference standard.

Preparative High-Performance Liquid Chromatography (HPLC)

Table 1: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 244 nm |

| Injection Volume | 500 µL |

The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.

Characterization

The synthesized this compound is characterized using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Experimental Workflow for Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated impurity and to study its fragmentation pattern.

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 546.28 |

| Observed [M+H]⁺ | Consistent with theoretical value |

| Major Fragments | m/z 453.2 (loss of the lactone side chain), m/z 425.2 (further fragmentation) |

The observed molecular ion peak at m/z 546.28 confirms the incorporation of five deuterium atoms (mass of Atorvastatin EP Impurity H is 540.64 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)

| Proton Assignment | Expected Chemical Shift Range |

| -CH(CH₃)₂ | 1.5 - 1.7 (d) |

| -CH(CH₃)₂ | 3.4 - 3.6 (m) |

| Lactone protons | 1.8 - 2.8 (m), 4.2 - 4.4 (m), 4.6 - 4.8 (m) |

| Pyrrole-N-CH₂CH₂- | 3.9 - 4.2 (m) |

| Aromatic protons (non-deuterated) | 6.9 - 7.3 (m) |

| Amide N-H | ~8.0 (s) |

Note: The absence of signals in the aromatic region corresponding to one of the phenyl groups is a key indicator of successful deuteration.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Table 4: Analytical HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile and 0.05M Ammonium Acetate buffer (pH 5.0) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 244 nm |

| Purity | ≥ 98% |

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The synthetic strategy, centered around the Paal-Knorr pyrrole synthesis with a deuterated starting material, provides an efficient route to this valuable analytical standard. The detailed characterization using mass spectrometry, NMR spectroscopy, and HPLC confirms the identity, structure, and purity of the final compound, making it suitable for its intended use in pharmaceutical research and development.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Formation Mechanism of Atorvastatin (B1662188) Lactone-d5

This technical guide provides a comprehensive overview of the formation mechanism of Atorvastatin Lactone-d5, an isotopically labeled internal standard crucial for the quantification of atorvastatin and its metabolites in biological matrices. The guide details both the chemical and enzymatic pathways of lactonization, presents quantitative data, outlines experimental protocols, and includes visualizations of the core mechanisms.

Introduction to Atorvastatin and its Lactonization

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol levels.[1][2] It is administered in its active hydroxy acid form. In vivo and in vitro, atorvastatin exists in a pH-dependent equilibrium with its inactive metabolite, atorvastatin lactone.[3][4][5] The lactone form, while inactive as an HMG-CoA reductase inhibitor, is a significant metabolite and plays a role in the overall disposition and potential drug interactions of atorvastatin.[6][7][8]

Atorvastatin lactone-d5 is a deuterated analog used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of atorvastatin lactone.[9][10][11][12] The five deuterium (B1214612) atoms are typically located on the N-phenyl group, introduced during synthesis using d5-aniline.[10]

Mechanisms of Atorvastatin Lactone Formation

The conversion of atorvastatin acid to its lactone form can occur through two primary pathways: a pH-dependent chemical intramolecular cyclization and an enzyme-mediated metabolic process.

pH-Dependent Chemical Lactonization

The interconversion between atorvastatin's hydroxy acid and lactone forms is a reversible, pH-dependent process.[3][4][5]

-

Acidic Conditions: Under mildly acidic conditions (e.g., pH 4.5), the equilibrium shifts to favor the formation of the lactone.[5] This is an intramolecular esterification where the carboxylic acid group reacts with the 5-hydroxyl group on the heptanoic acid side chain to form a six-membered ring.

-

Physiological and Basic Conditions: At physiological pH (around 7.4) and in basic conditions, the equilibrium strongly favors the open, active hydroxy acid (carboxylate) form.[3][4][5] The lactone is unstable in these conditions and rapidly hydrolyzes back to the acid form.[9][12]

Theoretical studies using density functional theory (DFT) have shown that a one-step direct interconversion under physiological conditions is unfavorable due to a high activation energy barrier.[3][4] The process is more likely to proceed via stepwise protonation and dehydration steps.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. [PDF] Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. | Semantic Scholar [semanticscholar.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterated Atorvastatin Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities associated with deuterated atorvastatin (B1662188). Due to the limited availability of specific data on the impurity profile of deuterated atorvastatin, this guide leverages extensive information on atorvastatin impurities as a predictive framework. The underlying chemistry of impurity formation is largely analogous, although the rates of formation and relative abundances may differ due to the kinetic isotope effect.

Introduction to Deuterated Atorvastatin

Deuterated atorvastatin is a form of the highly successful cholesterol-lowering drug, atorvastatin, in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution is intended to alter the drug's metabolic profile by slowing down the rate of metabolic reactions that involve the cleavage of carbon-deuterium bonds, a phenomenon known as the kinetic isotope effect. This can potentially lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites, thereby enhancing therapeutic efficacy and patient compliance.

The synthesis of deuterated atorvastatin typically follows similar synthetic routes to its non-deuterated counterpart, such as the Paal-Knorr synthesis, but utilizes deuterated starting materials or reagents at specific steps to introduce deuterium into the desired positions of the molecule.

Potential Impurities in Deuterated Atorvastatin

Impurities in deuterated atorvastatin can originate from several sources, including the synthesis process (process-related impurities) and degradation of the active pharmaceutical ingredient (API) under various stress conditions (degradation products).

Process-Related Impurities: These impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis. Given that the synthesis of deuterated atorvastatin mirrors that of atorvastatin, the types of process-related impurities are expected to be analogous.

Degradation Products: Atorvastatin is known to be susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2] Deuteration is unlikely to alter the fundamental degradation pathways but may influence the rate at which these degradation products are formed.

A list of common atorvastatin impurities, which are likely to have deuterated analogues, is provided in the table below.

| Impurity Name/Type | Common Origin | Potential Impact |

| Process-Related Impurities | ||

| Atorvastatin EP Impurity A / Desfluoro Atorvastatin | Impurity in starting materials or incomplete reaction. | Reduced efficacy due to lack of fluorine atom which is crucial for binding to HMG-CoA reductase. |

| Atorvastatin EP Impurity C / Difluoro Atorvastatin | By-product from the synthesis of the fluorophenyl group. | Unknown, but alteration of the electronic properties of the phenyl ring could affect binding affinity. |

| Atorvastatin EP Impurity D / Atorvastatin Epoxide | Side reaction during synthesis. | Potential for reactivity with biological macromolecules. |

| Atorvastatin Diastereomers | Incomplete stereochemical control during synthesis. | May have different pharmacological activity and toxicity profiles. |

| Unreacted Intermediates and Starting Materials | Incomplete reaction or inefficient purification. | May have their own pharmacological or toxicological effects. |

| Degradation Products | ||

| Atorvastatin Lactone | Acid-catalyzed intramolecular cyclization of the dihydroxyheptanoic acid side chain.[] | Inactive as an HMG-CoA reductase inhibitor in its lactone form, but can be hydrolyzed back to the active acid form in vivo. |

| Dehydrated Atorvastatin Lactone | Further degradation of atorvastatin lactone under more drastic acidic conditions.[4] | Likely inactive and may represent further degradation of the therapeutic agent. |

| Oxidative Degradation Products | Oxidation of the pyrrole (B145914) ring or other susceptible moieties.[5] | Can lead to a complex mixture of products with unknown pharmacological and toxicological profiles.[6] |

| Photodegradation Products | Exposure to light, leading to degradation. | Can result in toxic photoproducts. |

Quantitative Analysis of Impurities

The table below summarizes representative quantitative data for impurities found in non-deuterated atorvastatin, which can serve as a benchmark for the analysis of its deuterated counterpart.

| Impurity | Method of Analysis | Reported Levels | Reference |

| Atorvastatin EP Impurity A | HPLC-UV | Not detected to < 0.1% | [1] |

| Atorvastatin EP Impurity C | HPLC-UV | Not detected to < 0.1% | [1] |

| Atorvastatin EP Impurity D | HPLC-UV | Not detected to < 0.1% | [1] |

| Atorvastatin Lactone | HPLC-UV | Variable, can increase on storage | [] |

| Unknown Oxidative Degradation Product | HPLC-UV | 0.05% to 0.2% | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis and analysis of deuterated atorvastatin and its impurities. Below are representative protocols derived from the literature for atorvastatin, which can be adapted for the deuterated analogue.

Synthesis of Deuterated Atorvastatin (Conceptual)

The synthesis of deuterated atorvastatin can be achieved by modifying existing synthetic routes, such as the Paal-Knorr synthesis, to incorporate deuterated starting materials. For example, to introduce deuterium into the phenyl rings, deuterated aniline (B41778) or deuterated benzaldehyde (B42025) could be used as starting materials.[8]

Conceptual Workflow for Paal-Knorr Synthesis of Deuterated Atorvastatin:

References

- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. tn-sanso.co.jp [tn-sanso.co.jp]

Atorvastatin EP Impurity H-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atorvastatin EP Impurity H-d5, a critical internal standard for the accurate quantification of Atorvastatin Impurity H in pharmaceutical quality control and research. This document details the compound's specifications, analytical methodologies, and its role in the context of Atorvastatin's mechanism of action.

Certificate of Analysis Data

The following tables summarize the typical quantitative data for this compound, compiled from various supplier specifications. It is important to note that specific values may vary between different batches and suppliers, and this information should be considered representative.

Table 1: General Properties and Identification

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5 |

| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-di(phenyl-d5)-2-(1-methylethyl)-1H-pyrrole-3-carboxamide |

| CAS Number | Not consistently available |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ |

| Molecular Weight | 545.67 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol (B129727), Acetonitrile (B52724) |

| Storage | 2-8°C in a well-closed container, protected from light |

Table 2: Analytical Specifications

| Test | Specification |

| Purity (by HPLC) | ≥98.5% |

| Deuterium (B1214612) Incorporation | ≥99% |

| Residual Solvents | To be specified by the supplier |

| Heavy Metals | To be specified by the supplier |

| Water Content (Karl Fischer) | To be specified by the supplier |

| Assay | To be specified by the supplier |

Experimental Protocols

Detailed methodologies for the analysis of Atorvastatin and its impurities are crucial for ensuring accurate and reproducible results. The following protocols are based on established methods found in the scientific literature and pharmacopeias.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the separation and quantification of Atorvastatin and its related impurities, including Impurity H.

-

Instrumentation: A standard HPLC system equipped with a UV detector. A mass spectrometer can be coupled for peak identification (LC-MS).

-

Column: A C18 or C8 reversed-phase column is commonly used. A typical example is a Zorbax SB-C8, 4.6 x 250 mm, 5 µm.[1]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: A buffer solution, for example, a mixture of ammonium (B1175870) acetate (B1210297) and acetic acid in water, adjusted to a specific pH (e.g., pH 5.0).

-

Mobile Phase B: Acetonitrile or a mixture of acetonitrile and another organic solvent like methanol or tetrahydrofuran.

-

-

Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV detection at a wavelength of approximately 244-254 nm.

-

Injection Volume: 10-20 µL.

-

Internal Standard: this compound is used as an internal standard for the accurate quantification of Impurity H.

Mass Spectrometry (MS) for Identification

Mass spectrometry is a powerful tool for the structural confirmation of impurities.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Data Acquisition: Full scan mode to detect all ions within a specified mass range. MS/MS (tandem mass spectrometry) can be used for fragmentation analysis to aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure and, in the case of deuterated standards, the position and extent of deuterium labeling.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Experiments:

-

¹H NMR: To confirm the overall proton structure and the absence of signals at the deuterated positions.

-

¹³C NMR: To confirm the carbon skeleton.

-

²H NMR: To directly observe the deuterium signals and confirm their locations.

-

COSY, HSQC, HMBC: 2D NMR experiments can be used for complete structural assignment.

-

Atorvastatin's Mechanism of Action and the Role of Impurity H

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Atorvastatin Impurity H is a lactone form of an Atorvastatin-related compound. The presence and quantity of this and other impurities are critical quality attributes of the Atorvastatin drug substance and product, as they can potentially affect the drug's efficacy and safety.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of Atorvastatin and a typical experimental workflow for impurity analysis.

References

Atorvastatin EP Impurity H-d5: A Technical Overview of its Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Atorvastatin EP Impurity H-d5, a deuterated analog of a known Atorvastatin impurity. This document is intended to support research, development, and quality control activities within the pharmaceutical industry. Due to the proprietary nature of reference standards, some specific quantitative data, such as melting and boiling points, are not publicly available. However, this guide consolidates the accessible information and provides standardized methodologies for its analysis.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Atorvastatin EP Impurity H, also known as Atorvastatin Lactone. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a stable isotopic label, making it an ideal internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is in pharmacokinetic and metabolic studies, where it helps in differentiating the parent drug from its metabolites.[2]

A summary of the available physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | [3] |

| Synonyms | Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5 | [4] |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ | [4][5] |

| Molecular Weight | Approximately 545.66 g/mol | [5] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Soluble in Methanol, DMSO (10 mM) | [5][7] |

| Storage | 2-8 °C in a well-closed container | [7][8] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through catalytic deuteration of the non-deuterated impurity using a palladium-based catalyst under a deuterium gas atmosphere.[2] The crude product is then purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2]

While specific spectral data such as detailed ¹H NMR, ¹³C NMR peak lists, and mass spectrometry fragmentation patterns are often proprietary and provided with a Certificate of Analysis upon purchase, the general analytical techniques for characterization are well-established. Commercial suppliers confirm the structure and purity of the compound using a combination of HPLC, Mass Spectrometry, and NMR.[9]

Experimental Protocols

The following are representative experimental protocols for the analysis of Atorvastatin and its impurities, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and for the quantification of related substances in drug products.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Mixture of buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH 4.0), acetonitrile, and tetrahydrofuran (B95107) (70:25:5 v/v/v) |

| Mobile Phase B | Mixture of buffer, acetonitrile, and tetrahydrofuran (25:70:5 v/v/v) |

| Gradient | A gradient elution program appropriate for separating all known impurities. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 245 nm or 248 nm |

| Injection Volume | 10 - 20 µL |

| Diluent | Acetonitrile and water mixture |

Note: The specific gradient and mobile phase composition may need optimization for baseline separation of all impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is a powerful technique for the definitive identification of impurities and for quantitative analysis, especially when using a deuterated internal standard like this compound.

Table 3: LC-MS Method Parameters

| Parameter | Condition |

| LC System | UHPLC system for high resolution and sensitivity |

| Column | C18, 50-100 mm x 2.1 mm, <2 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to elute and separate the analyte from other components. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

Visualized Experimental Workflow

The following diagrams illustrate the typical workflows for the analysis of this compound.

Caption: Workflow for HPLC Purity Analysis.

Caption: Workflow for LC-MS Quantitative Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound () for sale [vulcanchem.com]

- 3. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. lcms.cz [lcms.cz]

- 6. Atorvastatin EP Impurity H (Atorvastatin USP Related Compo… [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. glppharmastandards.com [glppharmastandards.com]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, achieving the highest standards of accuracy, precision, and reliability is not just a goal, but a necessity. This technical guide provides an in-depth exploration of the pivotal role of deuterated standards in modern analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). By understanding the core principles, practical applications, and methodologies outlined below, researchers can significantly enhance the quality and integrity of their bioanalytical data.

Core Principles: The Power of Isotopic Labeling

Deuterated standards are stable isotope-labeled (SIL) internal standards where one or more hydrogen atoms in a drug molecule are replaced with deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[1][2] This subtle modification, which increases the molecular weight, allows the deuterated standard to be distinguished from the unlabeled analyte by a mass spectrometer.[3] However, its physicochemical properties remain nearly identical to the parent drug.[4] This near-identical behavior is the cornerstone of its effectiveness as an internal standard.[5]

The use of deuterated standards in conjunction with mass spectrometry is a powerful technique known as isotope dilution mass spectrometry (IDMS).[6] A known amount of the deuterated standard is added to every sample, calibrator, and quality control at the earliest stage of sample preparation.[6] Because the deuterated standard and the analyte behave almost identically during extraction, chromatography, and ionization, any variability or loss of the analyte during the analytical process will be mirrored by the internal standard.[4] By measuring the ratio of the analyte's response to the deuterated standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification.[4]

Advantages of Deuterated Standards Over Other Internal Standards

The superiority of deuterated standards over other types of internal standards, such as structural analogs, is well-documented. Key advantages include:

-

Enhanced Accuracy and Precision : By compensating for variations in sample handling and instrument response, deuterated standards significantly reduce the overall variability of an assay.[2]

-

Correction for Matrix Effects : Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[7] Since the deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[1]

-

Improved Recovery Correction : Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are a common source of error. A deuterated standard will have a very similar extraction recovery to the analyte, ensuring that these losses are accounted for.[1]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[2]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies, highlighting the superior performance of deuterated internal standards.

| Parameter | Deuterated IS (%CV) | Structural Analog IS (%CV) | Impact |

| Inter-Patient Assay Imprecision (Sirolimus) | < 10% | > 15% | The use of a deuterated internal standard results in significantly better precision in patient samples.[1] |

| Accuracy (% Bias) | Within ±5% | Can exceed ±15% | Deuterated standards consistently provide higher accuracy due to better compensation for matrix effects and recovery variations. |

| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | The near-identical nature of deuterated standards ensures they experience the same matrix effects as the analyte, leading to effective normalization. |

Table 1: Performance Comparison of Deuterated vs. Structural Analog Internal Standards. This table illustrates the typical improvements in assay performance when using a deuterated internal standard compared to a structural analog. Data compiled from multiple sources.[1]

| Analyte | Isotopic Purity (%) |

| Tamsulosin-d₄ | 99.5 |

| Oxybutynin-d₅ | 98.8 |

| Eplerenone-d₃ | 99.9 |

| Propafenone-d₇ | 96.5 |

Table 2: Example Isotopic Purity of Commercially Available Deuterated Compounds. High isotopic purity is crucial to minimize interference from the unlabeled analyte. A purity of ≥98% is generally recommended.

Mandatory Visualizations

Bioanalytical Workflow Using a Deuterated Internal Standard

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Atorvastatin Metabolism and the Formation of Lactone Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, and the mechanisms behind the formation of its lactone impurities. Understanding these processes is critical for drug development, ensuring efficacy, safety, and compliance with pharmacopeial standards.

Atorvastatin: Mechanism of Action

Atorvastatin functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[1][2][] By reducing hepatic cholesterol production, atorvastatin stimulates the upregulation of LDL receptors on liver cells, which in turn increases the uptake of LDL cholesterol from the bloodstream.[1][2]

The Metabolic Fate of Atorvastatin

Administered in its active acid form, atorvastatin undergoes rapid absorption and extensive first-pass metabolism, primarily in the gut wall and liver, resulting in a low oral bioavailability of about 14%.[1][2][4] Its elimination is mainly through biliary secretion, with renal excretion being a minor route (<1%).[2][5] The plasma half-life of the parent drug is approximately 14 hours, but the inhibitory activity for HMG-CoA reductase persists for 20-30 hours due to the presence of active metabolites.[1][2][6]

Primary Metabolic Pathways

The metabolism of atorvastatin is complex, involving oxidation, lactonization, and glucuronidation.

-

Oxidation (Hydroxylation): The principal metabolic pathway is the oxidation of atorvastatin by the cytochrome P450 (CYP) enzyme system.[4][7][8]

-

CYP3A4 is the major enzyme responsible for metabolizing atorvastatin, accounting for over 85% of its conversion.[][8][9][10]

-

This process yields two primary active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin) .[5][6][7][11] These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase, and they account for approximately 70% of the circulating inhibitory activity.[2][][6] The ortho-hydroxy metabolite is generally the most abundant in human plasma.[12]

-

-

Glucuronidation: Atorvastatin and its hydroxylated metabolites can also undergo glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3 .[2][][4][7] This pathway can lead to the formation of acyl-glucuronide intermediates, which are involved in the conversion of the active acid form to the inactive lactone.[2][][11]

Role of Membrane Transporters

The disposition of atorvastatin is significantly influenced by various uptake and efflux transporters:

-

Uptake: The organic anion-transporting polypeptide OATP1B1 (encoded by the SLCO1B1 gene) is crucial for the active uptake of atorvastatin into hepatocytes.[1][6]

-

Efflux: P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2) are key efflux transporters that modulate its intestinal absorption and biliary clearance.[1][6][8]

Formation of Atorvastatin Lactone Impurities

Atorvastatin lactone is a common impurity that can form from the parent drug.[13] It is considered a degradation product resulting from the intramolecular cyclization (esterification) of the 3,5-dihydroxyheptanoate side chain of atorvastatin acid.[13][14] The hydroxylated metabolites can also form corresponding lactones (e.g., ortho-hydroxy atorvastatin lactone).[15][16]

Mechanisms of Formation

Lactone formation can occur through two primary routes:

-

Chemical (Acid-Catalyzed) Degradation: Atorvastatin is known to be sensitive to acidic conditions.[13][14] In an acidic environment, the carboxylic acid group on the side chain can react with the 5-hydroxyl group, forming a stable six-membered lactone ring.[14] This is a common degradation pathway observed during manufacturing, storage, or in forced degradation studies.[13][14][17] Drastic acidic conditions can lead to further complex degradation products.[13]

-

Enzymatic Conversion: As mentioned, UGT enzymes can form an acyl-glucuronide intermediate of atorvastatin.[11] This intermediate is reactive and can subsequently undergo intramolecular cyclization to form the lactone.[2][][11]

While often described as inactive, atorvastatin lactone can hydrolyze back to the active acid form, and the two exist in equilibrium in the body.[][15] However, for pharmaceutical formulation and quality control, the lactone is treated as an impurity that must be monitored and controlled.[13][18]

Quantitative Data

The following tables summarize key quantitative data related to atorvastatin's pharmacokinetics and analysis.

Table 1: Pharmacokinetic Parameters of Atorvastatin and Metabolites in Humans

| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |

|---|---|---|---|

| Atorvastatin (Acid) | ~28.6 (40 mg dose) | Varies by study | ~14 |

| o-OH-Atorvastatin | Varies | Varies | ~20-30 |

| p-OH-Atorvastatin | Varies | Varies | ~20-30 |

| Atorvastatin Lactone | Varies | Varies | Not specified |

Data compiled from multiple sources reflecting variability in study design and patient populations.[1][2][15][19]

Table 2: Enzyme Kinetics for Atorvastatin Hydroxylation

| Enzyme | Metabolite Formed | Relative Intrinsic Clearance (CLint) |

|---|---|---|

| CYP3A4 | p-OH-Atorvastatin | 2.4-fold higher than CYP3A5 |

| CYP3A4 | o-OH-Atorvastatin | 5.0-fold higher than CYP3A5 |

| CYP3A5 | p-OH-Atorvastatin | Baseline |

| CYP3A5 | o-OH-Atorvastatin | Baseline |

This data indicates that CYP3A4 is the major P450 isoform responsible for atorvastatin metabolism.[9][10]

Table 3: Example LC-MS/MS Method Parameters for Quantification

| Parameter | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | Atorvastatin Lactone |

|---|---|---|---|---|

| Linear Range (ng/mL) | 0.2 - 40 | 0.2 - 40 | 0.2 - 40 | 0.2 - 40 |

| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 | Not specified |

| MRM Transition (m/z) | 559.4 → 440.1 | 575.4 → 466.2 | 575.5 → 440.5 | 541.3 → 448.3 |

| Recovery (%) | 54.2 ± 3.2 | 50.1 ± 3.8 | 65.2 ± 3.6 | 90.3 - 96.6 (Matrix Effect) |

Parameters are examples and may vary between specific validated methods.[16][20]

Experimental Protocols

Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol is designed to determine the kinetics of atorvastatin metabolism by CYP enzymes.

-

Materials: Atorvastatin, human liver microsomes (HLMs), recombinant human CYP3A4/3A5, NADPH regenerating system (e.g., G6P, G6PDH), potassium phosphate (B84403) buffer (pH 7.4).

-

Incubation: Prepare a reaction mixture containing HLMs (or recombinant enzymes), buffer, and atorvastatin at various concentrations. Pre-incubate at 37°C.

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Termination: After a specified time (e.g., 15-30 min), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the disappearance of the parent drug and the formation of ortho- and para-hydroxy metabolites using a validated LC-MS/MS method.

-

Data Analysis: Calculate kinetic parameters (Km, Vmax, CLint) by fitting the data to Michaelis-Menten or substrate inhibition models.[9][10]

Protocol: LC-MS/MS Quantification in Human Plasma

This method allows for the simultaneous measurement of atorvastatin and its key metabolites.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add an internal standard (e.g., d5-atorvastatin).

-

Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

-

Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[16][20][21]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 3.0 mm × 100 mm, 1.8 µm).[16]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Validation: The method must be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Protocol: Forced Degradation Study for Lactone Formation

This study evaluates the stability of atorvastatin and identifies degradation products.

-

Sample Preparation: Prepare solutions of atorvastatin in various stress media.

-

Stress Conditions:

-

Neutralization: After exposure, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC or LC-MS/MS method to separate and quantify the parent drug and any degradation products, particularly atorvastatin lactone.[14][17]

Conclusion

The metabolism of atorvastatin is a multifaceted process dominated by CYP3A4-mediated hydroxylation, leading to active metabolites that significantly contribute to the drug's therapeutic effect. Concurrently, the formation of lactone impurities, driven by both chemical and enzymatic pathways, represents a critical quality attribute that must be carefully controlled. For researchers and drug development professionals, a thorough understanding of these pathways, supported by robust analytical methodologies, is essential for developing safe, stable, and effective atorvastatin drug products and for predicting potential drug-drug interactions.

References

- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 4. ovid.com [ovid.com]

- 5. academic.oup.com [academic.oup.com]

- 6. droracle.ai [droracle.ai]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: role of hydroxyl group on the drug photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]

- 15. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. EP2560952A1 - Production of atorvastatin low in lactone impurities - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

Preliminary Investigation of Atorvastatin EP Impurity H-d5 In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, is widely prescribed for the prevention of cardiovascular events. As with any pharmaceutical agent, the control of impurities is a critical aspect of ensuring its safety and efficacy.[1] The European Pharmacopoeia (EP) lists several impurities of Atorvastatin, including Impurity H.[2][][4] The deuterated variant, Atorvastatin EP Impurity H-d5, serves as a stable isotope-labeled internal standard for the accurate quantification of Impurity H in Atorvastatin drug substances and products.[5][6][7] While its primary use is analytical, the presence of any impurity, even at trace levels, necessitates a thorough toxicological evaluation.[8]

This technical guide outlines a comprehensive in vitro preliminary investigation strategy for this compound to assess its potential biological effects. The proposed studies are designed to evaluate its cytotoxicity, genotoxicity, and metabolic stability, providing a foundational dataset for risk assessment in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10]

Core Objectives

The primary objectives of this in vitro investigation are:

-

To evaluate the cytotoxic potential of this compound in relevant human cell lines.

-

To assess the genotoxic potential of the impurity.

-

To investigate its metabolic stability and profile in human liver microsomes.

-

To hypothesize potential interactions with known Atorvastatin signaling pathways.

Proposed In Vitro Experimental Protocols

A tiered approach is recommended for the in vitro evaluation of this compound, starting with cytotoxicity assays, followed by genotoxicity and metabolic profiling if initial results warrant further investigation.

Cytotoxicity Assessment

The initial assessment of toxicity involves evaluating the effect of the impurity on cell viability.[11][12]

3.1.1 Recommended Cell Lines

-

HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying hepatotoxicity, relevant as Atorvastatin is primarily metabolized in the liver.[]

-

HEK293 (Human Embryonic Kidney Cells): To assess general cytotoxicity in a non-hepatic cell line.[14]

-

Primary Human Hepatocytes: As a more physiologically relevant model for confirming findings from HepG2 cells.

3.1.2 Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]

-

Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Atorvastatin and a vehicle control (DMSO) should be included.

-

Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate the plates for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage.[15][16] The Ames test is a widely used initial screen for mutagenicity.[9]

3.2.1 Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Metabolic Stability Assessment

Understanding the metabolic fate of an impurity is important for assessing its potential for accumulation and the formation of active or reactive metabolites.[17][18][19]

3.3.1 Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLMs), NADPH regenerating system, and a phosphate (B84403) buffer.

-

Compound Incubation: Add this compound to the reaction mixture and incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the impurity.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

| Compound | HepG2 (24h) | HepG2 (48h) | HEK293 (24h) | HEK293 (48h) |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Atorvastatin (Reference) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Doxorubicin (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Genotoxicity Assessment (Ames Test Results)

| Bacterial Strain | Metabolic Activation (S9) | This compound (Fold Increase over Background) | Positive Control (Fold Increase) |

| TA98 | - | [Insert Data] | [Insert Data] |

| + | [Insert Data] | [Insert Data] | |

| TA100 | - | [Insert Data] | [Insert Data] |

| + | [Insert Data] | [Insert Data] | |

| ... | ... | ... | ... |

Table 3: Metabolic Stability of this compound in Human Liver Microsomes

| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | [Insert Data] | [Insert Data] |

| Atorvastatin (Reference) | [Insert Data] | [Insert Data] |

| Verapamil (High Clearance Control) | [Insert Data] | [Insert Data] |

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the experimental flow and potential biological interactions.

Caption: Experimental workflow for the in vitro investigation of this compound.

Atorvastatin is known to exert pleiotropic effects by modulating various signaling pathways.[20] It is plausible that Impurity H-d5, being structurally similar, could interfere with these pathways.

Caption: Potential interaction of Impurity H-d5 with Atorvastatin's signaling pathways.[20][21][22]

The interpretation of the in vitro results will guide further actions, such as proceeding to in vivo studies or setting stricter limits for this impurity in the drug product.

References

- 1. veeprho.com [veeprho.com]

- 2. Atorvastatin Impurities | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immunomart.com [immunomart.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. kosheeka.com [kosheeka.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. smithers.com [smithers.com]

- 16. rroij.com [rroij.com]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide: Exploratory Studies on the Pharmacokinetic Profile of Deuterated Atorvastatin

Executive Summary

Atorvastatin (B1662188) is a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in a relatively low oral bioavailability of about 14%.[1][2][3] This metabolic profile presents an opportunity for optimization through strategic deuteration. Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can slow down metabolic processes at specific sites—a phenomenon known as the kinetic isotope effect (KIE).[][5] This guide outlines the scientific rationale and detailed experimental protocols for an exploratory study on the pharmacokinetic profile of a strategically deuterated atorvastatin molecule. By substituting hydrogen with deuterium at the primary sites of metabolism, it is hypothesized that the rate of CYP3A4-mediated hydroxylation will be reduced. This could lead to an improved pharmacokinetic profile, characterized by increased systemic exposure (AUC), a higher maximum concentration (Cmax), and a prolonged elimination half-life (t½) of the parent drug. Such modifications have the potential to enhance therapeutic efficacy and may allow for adjusted dosing regimens. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating these potential advantages, including detailed methodologies for preclinical animal studies and bioanalytical quantification using LC-MS/MS.

Introduction to Atorvastatin and the Rationale for Deuteration

Atorvastatin: Mechanism of Action and Pharmacokinetics

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][6][7] Its primary therapeutic effect is the reduction of low-density lipoprotein (LDL) cholesterol. Administered orally in its active acid form, atorvastatin is rapidly absorbed but is subject to extensive metabolism in the gut wall and liver.[1][3]

The key pharmacokinetic parameters of atorvastatin are summarized below.

Table 1: Pharmacokinetic Properties of Atorvastatin (Non-Deuterated)

| Parameter | Description | Typical Value | Reference(s) |

|---|---|---|---|

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | ~14% | [1][2] |

| Tmax (Time to Peak) | Time to reach maximum plasma concentration after oral administration. | 1 - 2 hours | [2] |

| Protein Binding | Extent to which the drug binds to plasma proteins. | >98% | [1][2] |

| Volume of Distribution | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | ~381 L | [1] |

| Metabolism | Primary enzymatic pathway for drug transformation. | Extensively by hepatic CYP3A4/5.[8][9][10] | [2][11] |

| Primary Metabolites | Major products of metabolism. | Active ortho- and para-hydroxylated metabolites. | [8][12] |